molecular formula C6H6FN B1303070 4-Fluoro-2-methylpyridine CAS No. 766-16-5

4-Fluoro-2-methylpyridine

Cat. No. B1303070
CAS RN: 766-16-5
M. Wt: 111.12 g/mol
InChI Key: LEJYGRVERQVBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methylpyridine is a compound of interest in various fields of chemistry and materials science due to its potential applications in pharmaceuticals, agrochemicals, and as a building block for complex molecules. The presence of the fluorine atom and the methyl group on the pyridine ring can significantly influence the electronic properties and reactivity of the molecule, making it a valuable synthon in organic synthesis.

Synthesis Analysis

The synthesis of fluorinated pyridines, including 4-fluoro-2-methylpyridine, can be achieved through several methods. One approach involves the fluorodenitration of nitropyridines mediated by tetrabutylammonium fluoride under mild conditions, which is general for 2- or 4-nitro-substituted pyridines . Another method includes the oxidation, nitration, and reduction of methyl 3-methylpyridine-2-carboxylate, followed by a modified Balz-Schiemann reaction to yield methyl 4-fluoro-3-methylpyridine-2-carboxylate, which is closely related to the target molecule . Additionally, the synthesis of 4-fluoropyridines can be achieved through a novel pathway involving Ireland-Claisen and aza-Cope rearrangements starting from 2-fluoroallylic alcohols .

Molecular Structure Analysis

The molecular structure of 4-fluoro-2-methylpyridine is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 2-position of the pyridine ring. This substitution pattern can influence the electronic distribution and steric hindrance within the molecule, which can be crucial for its reactivity and interaction with other chemical entities. The molecular and crystal structures of related fluorinated pyridines have been studied, providing insights into the electronic properties and stability of such compounds .

Chemical Reactions Analysis

Fluorinated pyridines, including 4-fluoro-2-methylpyridine, can undergo various chemical reactions due to the presence of the reactive pyridine ring and the electronegative fluorine atom. For instance, 4-fluoropyridine can be transformed into N-(4-pyridyl)-4-pyridone under acid-catalyzed conditions . Moreover, fluorinated pyridines can be used as ligands in the synthesis of metal complexes, which can exhibit interesting photophysical properties . The reactivity of such compounds can be further explored to develop new materials and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-2-methylpyridine are influenced by the fluorine and methyl substituents on the pyridine ring. The introduction of fluorine atoms can enhance the lipophilicity and stability of the molecule, making it more suitable for medicinal chemistry applications . The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are also affected by the substituents, which can be exploited in synthetic chemistry to produce a wide range of derivatives and complex molecules .

Scientific Research Applications

Application 1: Solvent Hydrogen Bond Donor Acidities

  • Scientific Field : Chemistry .
  • Summary of the Application : 4-Fluoro-2-methylpyridine is used in the correlations with and limitations of the α scale of solvent hydrogen bond donor acidities .
  • Methods of Application : While the exact methods of application are not specified in the sources, it is likely that this compound is used in a laboratory setting, following standard safety procedures for handling chemical substances .

Application 2: Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : 4-Fluoro-2-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being studied for their potential use in treating diseases like rheumatoid arthritis, psoriasis, Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis .
  • Methods of Application : The synthesis of these inhibitors involves several steps, starting from 2-fluoro-4-methylpyridine . The overall yield of the synthesis was increased from 3.6% to 29.4% by optimizing the protocol .
  • Results or Outcomes : The synthesized inhibitors were found to be potent, with the (S)-enantiomer being two times more potent .

Application 3: Synthesis of Fluorinated Pyridines

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 4-Fluoro-2-methylpyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
  • Methods of Application : The synthesis of fluoropyridines involves several steps and can be challenging due to the selective nature of the reactions .
  • Results or Outcomes : Fluoropyridines are used in various biological applications and in the search for new agricultural products having improved physical, biological, and environmental properties .

Application 4: Synthesis of Trifluoromethylpyridine

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 4-Fluoro-2-methylpyridine is used in the synthesis of Trifluoromethylpyridine (TFMP) and its intermediates . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .
  • Methods of Application : The synthesis of TFMP involves several steps and can be challenging due to the selective nature of the reactions .
  • Results or Outcomes : TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

Application 5: Synthesis of Herbicides and Insecticides

  • Scientific Field : Agricultural Chemistry .
  • Summary of the Application : 4-Fluoro-2-methylpyridine is used in the synthesis of some herbicides and insecticides .
  • Methods of Application : The synthesis of these herbicides and insecticides involves several steps and can be challenging due to the selective nature of the reactions .
  • Results or Outcomes : The synthesized herbicides and insecticides have been commercialized as agricultural active ingredients .

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties .

properties

IUPAC Name

4-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJYGRVERQVBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376480
Record name 4-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methylpyridine

CAS RN

766-16-5
Record name 4-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
4-Fluoro-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
4-Fluoro-2-methylpyridine

Citations

For This Compound
3
Citations
AG Cosby, JJ Woods, P Nawrocki, TJ Sørensen… - Chemical …, 2021 - pubs.rsc.org
… The fluorinated substituent L5 was synthesized by alkylation of 2-(bromomethyl)-4-fluoropyridine (synthesized in one step from 4-fluoro-2-methylpyridine) with t Bu-DO3A, followed by …
Number of citations: 19 pubs.rsc.org
I Sampsonidis - 2019 - theses.gla.ac.uk
Effluents produced from the coal conversion industry, particularly from coal gasification, are complex mixtures, rich in semi-volatile organic compounds (SVOCs). In the case of …
Number of citations: 1 theses.gla.ac.uk
IM Young - 1966 - search.proquest.com
… Profft used antimony pentafluoride to obtain 4fluoro -2- methylpyridine —N— oxide from the 4— chloro analogue in 10% yield. Recently Schroeder et al. have investigated the use of …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.